N-Benzyl-N-ethyl-4-methylaniline N-Benzyl-N-ethyl-4-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953696
InChI: InChI=1S/C16H19N/c1-3-17(13-15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3
SMILES:
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol

N-Benzyl-N-ethyl-4-methylaniline

CAS No.:

Cat. No.: VC15953696

Molecular Formula: C16H19N

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-ethyl-4-methylaniline -

Specification

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
IUPAC Name N-benzyl-N-ethyl-4-methylaniline
Standard InChI InChI=1S/C16H19N/c1-3-17(13-15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3
Standard InChI Key OHAHEESNBPDATQ-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Features

N-Benzyl-N-ethyl-4-methylaniline belongs to the class of substituted anilines with the molecular formula C₁₅H₁₇N and a molecular weight of 211.3 g/mol . The compound’s structure comprises:

  • A 4-methylphenyl group attached to the amine nitrogen.

  • An ethyl group and a benzyl group as additional substituents on the nitrogen atom.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.44–7.34 ppm correspond to aromatic protons, while δ 4.08 ppm (quartet) and δ 1.18 ppm (triplet) represent the ethyl group’s CH₂ and CH₃, respectively .

  • ¹³C NMR: Peaks at δ 139.4–117.9 ppm confirm aromatic carbons, with δ 65.9 ppm and δ 28.4 ppm assigned to the benzyl and ethyl carbons .

  • IR Spectroscopy: Stretching vibrations at 1,600–1,450 cm⁻¹ (C=C aromatic) and 2,850–2,950 cm⁻¹ (C-H aliphatic) are characteristic .

Table 1: Key Physicochemical Properties of N-Benzyl-N-ethyl-4-methylaniline

PropertyValueSource
Melting Point34–36°C
Boiling Point163–164°C at 6 mmHg
Density1.029 g/mL at 25°C
Refractive Index1.595 (n²⁰/D)
Vapor Pressure0.013 Pa at 20°C
Solubility in Water<0.1 g/100 mL at 22°C
LogP (Octanol-Water)4.38

Synthesis and Reaction Pathways

Classical Alkylation Methods

The compound is synthesized via N-alkylation of 4-methylaniline using benzyl chloride and ethyl bromide in a two-step process:

  • Benzylation:
    4-Methylaniline reacts with benzyl chloride in acetonitrile under reflux to form N-benzyl-4-methylaniline .

  • Ethylation:
    Subsequent treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields the final product .

Reaction Scheme:
4-Methylaniline+Benzyl ChlorideCH₃CN, refluxN-Benzyl-4-methylaniline\text{4-Methylaniline} + \text{Benzyl Chloride} \xrightarrow{\text{CH₃CN, reflux}} \text{N-Benzyl-4-methylaniline}
N-Benzyl-4-methylaniline+Ethyl BromideBaseN-Benzyl-N-ethyl-4-methylaniline\text{N-Benzyl-4-methylaniline} + \text{Ethyl Bromide} \xrightarrow{\text{Base}} \text{N-Benzyl-N-ethyl-4-methylaniline}

Reductive Amination

An alternative route employs reductive amination of 4-methylbenzaldehyde with benzylamine and ethylamine using sodium borohydride (NaBH₄) in methanol :
4-Methylbenzaldehyde+Benzylamine+EthylamineNaBH₄, MeOHN-Benzyl-N-ethyl-4-methylaniline\text{4-Methylbenzaldehyde} + \text{Benzylamine} + \text{Ethylamine} \xrightarrow{\text{NaBH₄, MeOH}} \text{N-Benzyl-N-ethyl-4-methylaniline}
This method achieves yields of 85–90% with minimal byproducts .

Applications in Organic Synthesis and Materials Science

Dye Manufacturing

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic alkylation methods to reduce waste .

  • Pharmaceutical Applications: Investigating antiviral and anticancer properties through structural derivatization .

  • Polymer Chemistry: Incorporating the compound into conductive polymers for organic electronics .

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